![molecular formula C20H20N2O5 B2542934 1,3-ベンゾジオキソール-5-イル[4-(1,3-ベンゾジオキソール-5-イルメチル)ピペラジン-1-イル]メタノン CAS No. 47554-31-4](/img/structure/B2542934.png)
1,3-ベンゾジオキソール-5-イル[4-(1,3-ベンゾジオキソール-5-イルメチル)ピペラジン-1-イル]メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with two 1,3-benzodioxole groups
科学的研究の応用
1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with cellular targets.
作用機序
Target of Action
Related compounds bearing the 1,3-benzodioxol-5-yl-indoles structure have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone typically involves the following steps:
Formation of 1,3-Benzodioxole: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of Piperazine Derivative: The piperazine ring is functionalized with 1,3-benzodioxole groups through nucleophilic substitution reactions.
Final Coupling Reaction: The functionalized piperazine is then coupled with a methanone derivative under appropriate conditions, often involving a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinones.
Reduction: This can result in the formation of dihydro derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the benzodioxole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction yields dihydro derivatives.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features.
Piperazine Derivatives: Compounds with a piperazine ring and various substituents.
Methanone Derivatives: Compounds containing the methanone functional group.
Uniqueness
1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its dual benzodioxole substitution on the piperazine ring is particularly noteworthy, as it may enhance its interaction with biological targets and improve its therapeutic potential.
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c23-20(15-2-4-17-19(10-15)27-13-25-17)22-7-5-21(6-8-22)11-14-1-3-16-18(9-14)26-12-24-16/h1-4,9-10H,5-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUFCEPQSSYQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromophenyl)-2-[(1-methyl-1H-indol-3-yl)sulfonyl]acetamide](/img/structure/B2542851.png)
![N-(4-ethoxyphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2542852.png)
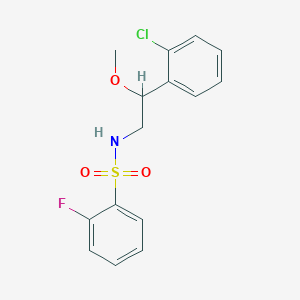
![1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2542854.png)
![3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2542856.png)
![2-(2-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2542861.png)
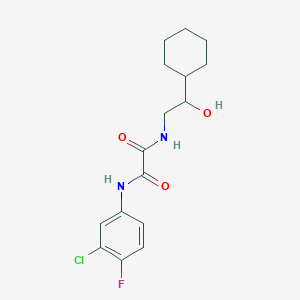
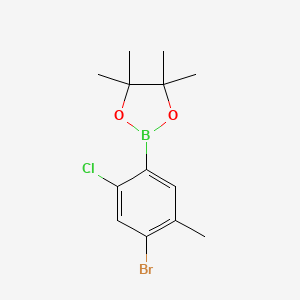
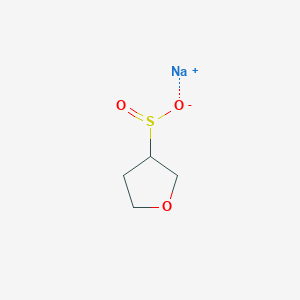

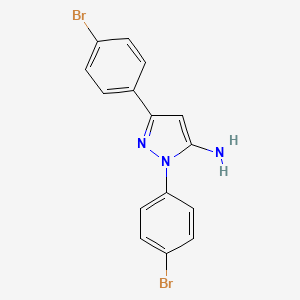
![2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2542872.png)
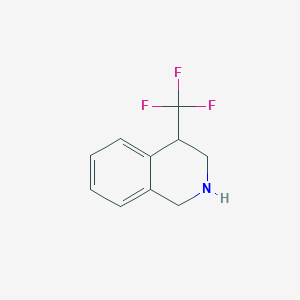
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/new.no-structure.jpg)
